molecular formula C12H15NS7 B074890 8-(Butylamino)-8-phenylhexathiocane-7-thione CAS No. 1153-12-4

8-(Butylamino)-8-phenylhexathiocane-7-thione

Cat. No. B074890
CAS RN: 1153-12-4
M. Wt: 397.7 g/mol
InChI Key: ZQWNKHVDSCAHQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Butylamino)-8-phenylhexathiocane-7-thione, also known as BPT, is a synthetic compound that belongs to the class of thiocarbamates. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Mechanism Of Action

The exact mechanism of action of 8-(Butylamino)-8-phenylhexathiocane-7-thione is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular pathways. 8-(Butylamino)-8-phenylhexathiocane-7-thione has been shown to inhibit the activity of the enzyme thioredoxin reductase, which plays a crucial role in the regulation of cellular redox homeostasis. 8-(Butylamino)-8-phenylhexathiocane-7-thione has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.

Biochemical And Physiological Effects

8-(Butylamino)-8-phenylhexathiocane-7-thione has been shown to exhibit several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death. 8-(Butylamino)-8-phenylhexathiocane-7-thione has also been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. Additionally, 8-(Butylamino)-8-phenylhexathiocane-7-thione has been shown to modulate the immune system by activating the production of cytokines.

Advantages And Limitations For Lab Experiments

8-(Butylamino)-8-phenylhexathiocane-7-thione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 8-(Butylamino)-8-phenylhexathiocane-7-thione is also relatively inexpensive, making it an attractive compound for research. However, 8-(Butylamino)-8-phenylhexathiocane-7-thione has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 8-(Butylamino)-8-phenylhexathiocane-7-thione has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of 8-(Butylamino)-8-phenylhexathiocane-7-thione. One potential direction is to investigate its potential as a therapeutic agent for various diseases. 8-(Butylamino)-8-phenylhexathiocane-7-thione has shown promising results in the inhibition of cancer cells and viruses, and further studies are needed to determine its efficacy in vivo. Another potential direction is to investigate the structure-activity relationship of 8-(Butylamino)-8-phenylhexathiocane-7-thione and its analogs to develop more potent and selective compounds. Additionally, the development of new methods for the synthesis and purification of 8-(Butylamino)-8-phenylhexathiocane-7-thione could improve its utility in research.
Conclusion:
In conclusion, 8-(Butylamino)-8-phenylhexathiocane-7-thione is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its anticancer, antiviral, and antimicrobial properties. 8-(Butylamino)-8-phenylhexathiocane-7-thione exerts its effects by modulating various cellular pathways, including the inhibition of thioredoxin reductase and the induction of apoptosis. While 8-(Butylamino)-8-phenylhexathiocane-7-thione has several advantages for lab experiments, it also has some limitations that need to be considered. There are several future directions for the research of 8-(Butylamino)-8-phenylhexathiocane-7-thione, including its potential as a therapeutic agent and the development of more potent and selective compounds.

Synthesis Methods

8-(Butylamino)-8-phenylhexathiocane-7-thione can be synthesized by the reaction of 1,6-hexanedithiol with butylamine and phenyl isothiocyanate. The reaction takes place in the presence of a base such as triethylamine and yields 8-(Butylamino)-8-phenylhexathiocane-7-thione as a white solid. The purity of 8-(Butylamino)-8-phenylhexathiocane-7-thione can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

8-(Butylamino)-8-phenylhexathiocane-7-thione has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and antimicrobial properties. 8-(Butylamino)-8-phenylhexathiocane-7-thione has also been investigated for its ability to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been shown to inhibit the replication of HIV and hepatitis C virus.

properties

CAS RN

1153-12-4

Product Name

8-(Butylamino)-8-phenylhexathiocane-7-thione

Molecular Formula

C12H15NS7

Molecular Weight

397.7 g/mol

IUPAC Name

8-(butylamino)-8-phenylhexathiocane-7-thione

InChI

InChI=1S/C12H15NS7/c1-2-3-9-13-12(10-7-5-4-6-8-10)11(14)15-17-19-20-18-16-12/h4-8,13H,2-3,9H2,1H3

InChI Key

ZQWNKHVDSCAHQX-UHFFFAOYSA-N

SMILES

CCCCNC1(C(=S)SSSSSS1)C2=CC=CC=C2

Canonical SMILES

CCCCNC1(C(=S)SSSSSS1)C2=CC=CC=C2

Origin of Product

United States

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